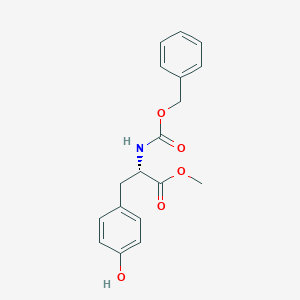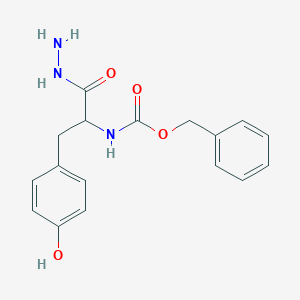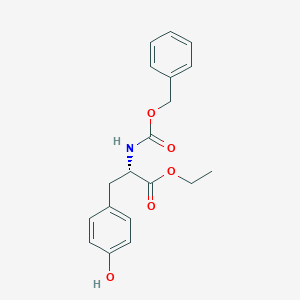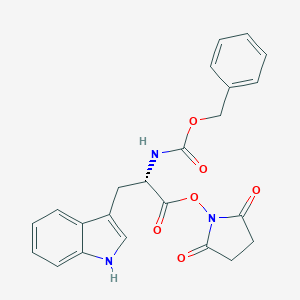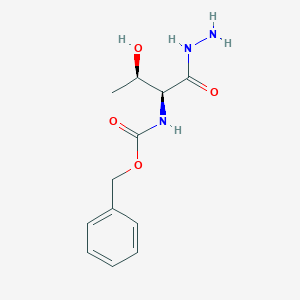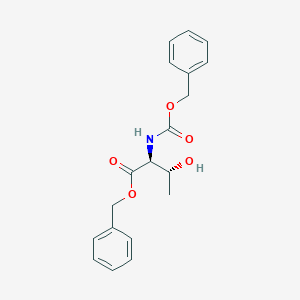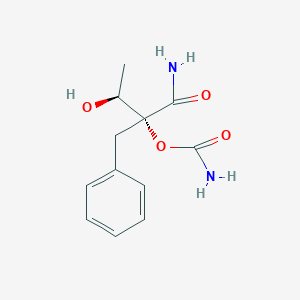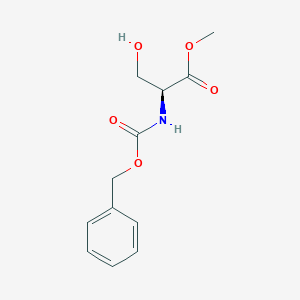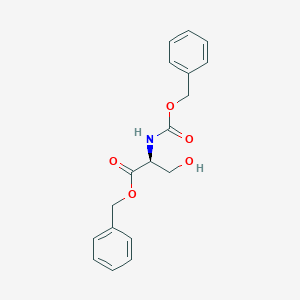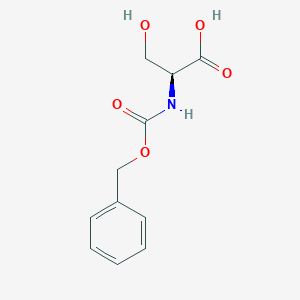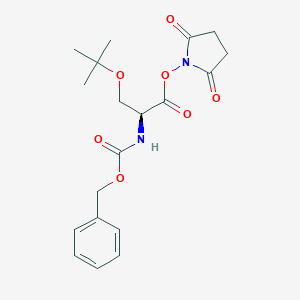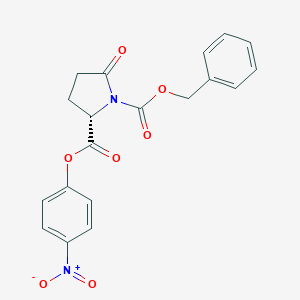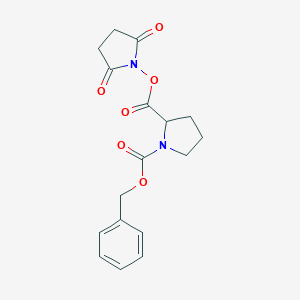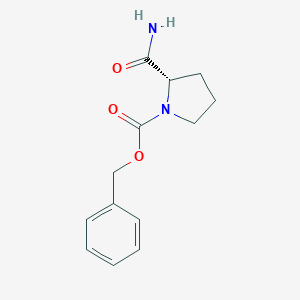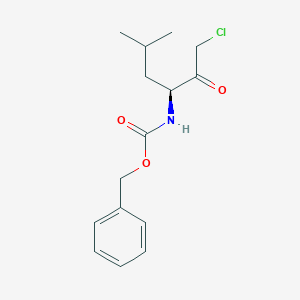
Z-Leu-chloromethylketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-chloromethylketone typically involves the reaction of leucine with chloromethyl ketone under controlled conditions. The process often requires the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to maintain product stability .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the protection of amino groups, activation of carboxyl groups, and subsequent coupling reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Z-Leu-chloromethylketone undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles.
Oxidation and Reduction: It can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols, can react with the chloromethyl group.
Solvents: DMSO and DMF are commonly used to dissolve the compound and facilitate reactions.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with a thiol group can form a thioether derivative .
Applications De Recherche Scientifique
Chemistry: In chemistry, Z-Leu-chloromethylketone is used as a reagent for the synthesis of more complex molecules. It serves as a building block in peptide synthesis and other organic transformations .
Biology: In biological research, it is used to study protease activity and inhibition. It is particularly useful in experiments involving apoptosis, where it can inhibit specific proteases like caspases .
Medicine: While not used directly as a therapeutic agent, this compound is valuable in medical research for understanding disease mechanisms and developing potential inhibitors for therapeutic use .
Industry: In industrial applications, it is used in the synthesis of specialized chemicals and as a research tool in the development of new materials .
Mécanisme D'action
Z-Leu-chloromethylketone exerts its effects by covalently binding to the active site of proteases, thereby inhibiting their activity. The chloromethyl group reacts with nucleophilic residues in the enzyme’s active site, such as serine or cysteine, leading to irreversible inhibition .
Comparaison Avec Des Composés Similaires
Z-Gly-Leu-Phe-chloromethyl ketone: Another protease inhibitor with similar applications.
Z-L-Phe-chloromethyl ketone: Used in similar research contexts.
Uniqueness: Z-Leu-chloromethylketone is unique due to its specific inhibition profile and its ability to form stable covalent bonds with proteases, making it a valuable tool in both research and industrial applications .
Propriétés
IUPAC Name |
benzyl N-[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-11(2)8-13(14(18)9-16)17-15(19)20-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,17,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWQHSCPNKTIRU-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)CCl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427233 |
Source


|
| Record name | Z-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52467-54-6 |
Source


|
| Record name | Z-L-Leu-chloromethylketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
